3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-Methyl-5-hydroxy-3-penten-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by dehydration and subsequent reduction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The dehydration step can be carried out using an acid catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-Methyl-5-hydroxy-3-penten-2-one may involve continuous flow processes to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rates and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-Methyl-5-hydroxy-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
(3E)-3-Methyl-5-hydroxy-3-penten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-Methyl-5-hydroxy-3-penten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-Methyl-4-hydroxy-3-penten-2-one: Similar structure but with a hydroxyl group at a different position.
(3E)-3-Methyl-3-penten-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
(3E)-3-Methyl-5-hydroxy-2-penten-2-one: Similar structure but with a different position of the double bond.
Uniqueness
(3E)-3-Methyl-5-hydroxy-3-penten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties
Properties
CAS No. |
160456-56-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(E)-5-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h3,7H,4H2,1-2H3/b5-3+ |
InChI Key |
PJJQEFSIWVVTFX-HWKANZROSA-N |
SMILES |
CC(=CCO)C(=O)C |
Isomeric SMILES |
C/C(=C\CO)/C(=O)C |
Canonical SMILES |
CC(=CCO)C(=O)C |
Synonyms |
3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)- (9CI) |
Origin of Product |
United States |
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